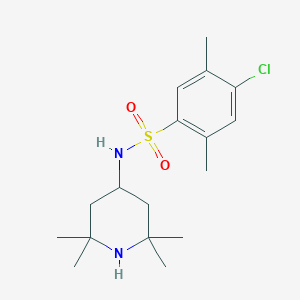
2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide, also known as DOET, is a chemical compound that belongs to the family of phenethylamines. DOET is a derivative of the drug mescaline, which is a naturally occurring psychedelic substance found in several cactus species. DOET is a potent psychedelic drug that has been widely used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, perception, and cognition. 2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide also affects other neurotransmitter systems, including dopamine and norepinephrine, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also alters the levels of several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. These effects contribute to the altered perception, mood, and thought processes produced by 2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide has several advantages for use in scientific research, including its potent psychedelic effects and its ability to selectively activate the 5-HT2A receptor. However, its psychoactive effects also make it difficult to study in human subjects, and its potential for abuse limits its use in clinical settings.
Zukünftige Richtungen
There are several potential future directions for research on 2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide, including its potential therapeutic applications for the treatment of depression, anxiety, and post-traumatic stress disorder. Further research is also needed to better understand its mechanism of action and its effects on the brain and body. Additionally, the development of new analogs of 2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide may lead to the discovery of new drugs with improved therapeutic potential.
Synthesemethoden
2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide can be synthesized by the reaction of 2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonyl chloride with ethylamine in the presence of a base. The resulting product is a white crystalline solid that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide has been extensively used in scientific research to study its effects on the central nervous system. It has been shown to have potent psychedelic effects, including altered perception, mood, and thought processes. 2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide has also been studied for its potential therapeutic applications, including the treatment of depression, anxiety, and post-traumatic stress disorder.
Eigenschaften
Molekularformel |
C11H17NO5S |
|---|---|
Molekulargewicht |
275.32 g/mol |
IUPAC-Name |
2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C11H17NO5S/c1-15-7-6-12-18(13,14)11-8-9(16-2)4-5-10(11)17-3/h4-5,8,12H,6-7H2,1-3H3 |
InChI-Schlüssel |
VBSWBNNMDOBOFL-UHFFFAOYSA-N |
SMILES |
COCCNS(=O)(=O)C1=C(C=CC(=C1)OC)OC |
Kanonische SMILES |
COCCNS(=O)(=O)C1=C(C=CC(=C1)OC)OC |
Löslichkeit |
41.3 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 1-[(4-tert-butylphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B245624.png)
![Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B245626.png)
![Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245627.png)
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B245630.png)


![1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245647.png)


![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine](/img/structure/B245668.png)
![1-[(2,3,4-Trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B245681.png)
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B245693.png)
![1-[(4-iodophenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B245701.png)
